

## **Application Notes and Protocols for AbGn-107**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ATB107   |           |
| Cat. No.:            | B1663808 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AbGn-107 is a novel antibody-drug conjugate (ADC) designed for the targeted therapy of advanced gastrointestinal cancers. It comprises a humanized monoclonal antibody that specifically targets the tumor-associated antigen AG-7, a Lewis A-like glyco-epitope expressed on a variety of gastrointestinal tumors.[1][2][3][4] The antibody is conjugated to a potent tubulin inhibitor (a dolastatin analogue or DM4) via a hydrophilic, enzyme-cleavable, self-immolative linker.[1] This design allows for the specific delivery of the cytotoxic payload to cancer cells expressing the AG-7 antigen, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. AbGn-107 has undergone a Phase Ia clinical trial in patients with chemo-refractory gastric, colorectal, pancreatic, or biliary cancers (NCT02908451).

## **Mechanism of Action**

The therapeutic strategy of AbGn-107 is based on the targeted delivery of a cytotoxic agent to AG-7 expressing tumor cells. The process involves several key steps:

- Binding: The antibody component of AbGn-107 selectively binds to the AG-7 antigen on the surface of cancer cells.
- Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.



- Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker.
- Cytotoxicity: The released cytotoxic payload, a potent tubulin inhibitor, binds to tubulin and disrupts microtubule polymerization. This leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in the cancer cell.

**Caption:** Mechanism of action of AbGn-107.

# Data Presentation Preclinical Efficacy

While specific quantitative data from preclinical studies are not extensively published, reports indicate that AbGn-107 demonstrated excellent antitumor efficacy in at least six established xenograft tumor models and showed a favorable safety profile in non-human primate toxicity studies. The target antigen, AG-7, is expressed in approximately 40-50% of pancreatic, gastric, and biliary cancers, and 20-25% of colorectal cancers.

Table 1: Representative In Vitro Cytotoxicity Data (Template) (Note: Specific IC50 values for AbGn-107 are not publicly available. This table serves as a template for researchers.)

| Cell Line     | Cancer Type | AG-7 Expression | IC50 (ng/mL)       |
|---------------|-------------|-----------------|--------------------|
| e.g., NCI-N87 | Gastric     | High            | Data not available |
| e.g., BxPC-3  | Pancreatic  | Moderate        | Data not available |
| e.g., HT-29   | Colorectal  | Low/Negative    | Data not available |

Table 2: Representative In Vivo Efficacy Data in Xenograft Models (Template) (Note: Specific tumor growth inhibition data for AbGn-107 is not publicly available. This table serves as a template.)



| Xenograft<br>Model | Cancer Type | Treatment<br>Group | Dose &<br>Schedule    | Tumor Growth<br>Inhibition (%) |
|--------------------|-------------|--------------------|-----------------------|--------------------------------|
| e.g., NCI-N87      | Gastric     | AbGn-107           | Data not<br>available | Data not<br>available          |
| e.g., BxPC-3       | Pancreatic  | Vehicle Control    | N/A                   | 0                              |

## Clinical Efficacy (Phase la Study - NCT02908451)

The first-in-human, Phase Ia dose-escalation study enrolled heavily pretreated patients with advanced gastrointestinal cancers.

Table 3: Summary of Clinical Activity of AbGn-107 in Phase Ia Trial

| Parameter                  | Value                                                                                        | Reference(s) |
|----------------------------|----------------------------------------------------------------------------------------------|--------------|
| Patient Population         | 39 patients with chemo-<br>refractory gastric, colorectal,<br>pancreatic, or biliary cancer. |              |
| Best Overall Response      |                                                                                              | _            |
| Partial Response (PR)      | 1 patient (2.6%)                                                                             | _            |
| Stable Disease (SD)        | 18 patients (46.2%)                                                                          | _            |
| Disease Control            |                                                                                              |              |
| Disease control > 6 months | 6 patients (13.0%)                                                                           | _            |
| > 6 months at highest dose | 4 of 15 patients (26.7%)                                                                     |              |

# **Experimental Protocols**

The following are representative, detailed protocols for key experiments relevant to the characterization of an antibody-drug conjugate like AbGn-107.



# Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of AbGn-107 on AG-7 positive and negative cancer cell lines.

#### Materials:

- AG-7 positive and negative cancer cell lines (e.g., gastric, pancreatic).
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- AbGn-107, unconjugated antibody, and free cytotoxic payload.
- 96-well cell culture plates.
- MTT or XTT reagent.
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT).
- Microplate reader.

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Compound Preparation: Prepare serial dilutions of AbGn-107, unconjugated antibody, and free payload in complete medium.
- Treatment: Remove the medium from the wells and add 100 μL of the compound dilutions. Include wells with medium only as a vehicle control.
- Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours) at 37°C, 5% CO<sub>2</sub>.
- Viability Assessment (MTT):



- Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
- Aspirate the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Read absorbance at 570 nm.
- Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the log concentration of the compound and use a non-linear regression model to calculate the IC50 value.

## Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AbGn-107 in a relevant patient-derived or cell line-derived xenograft model.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or Athymic nude).
- AG-7 positive tumor cells or patient-derived tumor fragments.
- Matrigel (optional).
- AbGn-107, vehicle control, and isotype control ADC.
- Calipers for tumor measurement.

#### Procedure:

- Tumor Implantation: Subcutaneously implant tumor cells (e.g.,  $5 \times 10^6$  cells in PBS/Matrigel) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-200 mm<sup>3</sup>, randomize mice into treatment groups (e.g., n=6-10 per group).
- Dosing: Administer treatments (e.g., AbGn-107 at various doses, vehicle, isotype control) via intravenous (i.v.) injection according to the desired schedule (e.g., once weekly).



- Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor body weight and general health of the mice as indicators of toxicity.
- Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
- Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) =  $[1 (\Delta T/\Delta C)] \times 100$ , where  $\Delta T$  is the change in mean tumor volume of the treated group and  $\Delta C$  is the change in mean tumor volume of the control group. Analyze statistical significance between groups.

## **Experimental Workflow Visualization**

The evaluation of an ADC like AbGn-107 follows a structured preclinical to clinical workflow. This involves initial in vitro characterization to confirm target-specific activity, followed by in vivo studies to assess efficacy and safety before proceeding to clinical trials.





Click to download full resolution via product page

Caption: General workflow for ADC development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AltruBio Inc. presented AbGn-107 Phase 1a chemo-refractory GI cancer results at ASCO-GI 2020 [prweb.com]
- 2. researchgate.net [researchgate.net]
- 3. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, first-in-human study of AbGn-107, a novel antibody-drug conjugate (ADC), in patients with gastric, colorectal, pancreatic or biliary cancers. ASCO [asco.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AbGn-107].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663808#abgn-107-antibody-drug-conjugate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com